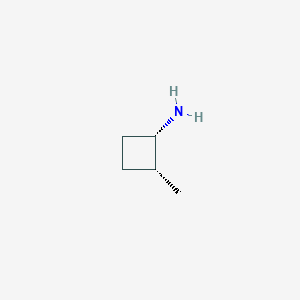

cis-2-Methyl-cyclobutylamine

CAS No.:

Cat. No.: VC13758796

Molecular Formula: C5H11N

Molecular Weight: 85.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11N |

|---|---|

| Molecular Weight | 85.15 g/mol |

| IUPAC Name | (1S,2R)-2-methylcyclobutan-1-amine |

| Standard InChI | InChI=1S/C5H11N/c1-4-2-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1 |

| Standard InChI Key | YYMQZXMSPLVJJN-UHNVWZDZSA-N |

| Isomeric SMILES | C[C@@H]1CC[C@@H]1N |

| SMILES | CC1CCC1N |

| Canonical SMILES | CC1CCC1N |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The molecular structure of cis-2-Methyl-cyclobutylamine consists of a four-membered cyclobutane ring with a methyl group at the 2-position and an amine group at the 1-position, arranged in a cis-orientation. The IUPAC name, (1S,2R)-2-methylcyclobutan-1-amine, reflects its stereochemistry, which is critical for its interactions in biological systems . The compound’s isomeric SMILES notation (C[C@@H]1CC[C@@H]1N) and InChIKey (YYMQZXMSPLVJJN-UHNVWZDZSA-N) provide unambiguous identifiers for its spatial configuration .

The cyclobutane ring introduces significant ring strain due to its non-planar geometry, which influences both the compound’s reactivity and stability. X-ray crystallography and computational studies confirm that the cis-configuration places the methyl and amine groups on the same face of the ring, creating a distinct electronic environment that affects hydrogen bonding and steric interactions .

Synthesis Methods

Traditional Cyclization Approaches

Conventional synthesis routes for cis-2-Methyl-cyclobutylamine involve cyclization reactions of linear precursors. For example, intramolecular nucleophilic substitution or [2+2] cycloadditions can form the cyclobutane ring, followed by functional group transformations to introduce the methyl and amine moieties. These methods often require harsh conditions, such as high temperatures or strong acids, leading to moderate yields and challenges in stereochemical control.

Enzymatic Hydroxylation and Functionalization

A breakthrough in synthesis was achieved through the use of engineered P450 BM3 enzymes, which enable regioselective and stereoselective hydroxylation of cyclobutylamine derivatives . In a 2023 study, a panel of P450 BM3 variants facilitated the oxidation of N-protected cyclobutylamines at chemically unactivated sites, producing bifunctional intermediates with high enantiomeric excess (e.g., >99% ee for (1S,2S)-hydroxylated products) . This biocatalytic approach outperforms traditional methods in selectivity and scalability, with reactions conducted under mild aqueous conditions (Table 1).

Table 1: Comparison of Synthesis Methods

| Method | Conditions | Selectivity | Yield (%) | Stereochemical Control |

|---|---|---|---|---|

| Traditional Cyclization | High temperature, acid/base catalysts | Low | 30–50 | Moderate |

| P450 BM3 Enzymatic | Aqueous, 25–37°C | High | 46–85 | Excellent |

Physicochemical Properties

Experimental and Computed Data

PubChem data reveal that cis-2-Methyl-cyclobutylamine has a computed XLogP3 value of 0.6, indicating moderate lipophilicity, and a topological polar surface area of 26 Ų, suggesting favorable membrane permeability . Its hydrogen bond donor and acceptor counts (1 each) align with typical amine behavior, enabling interactions with biological targets such as enzymes and receptors .

Table 2: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 85.15 g/mol | Experimental |

| XLogP3 | 0.6 | Computed |

| Hydrogen Bond Donors | 1 | Computed |

| Rotatable Bond Count | 0 | Computed |

| Enantiomeric Excess | >99% (enzymatic) | Experimental |

Applications in Medicinal Chemistry

Fragment-Based Drug Discovery

The compact, rigid structure of cis-2-Methyl-cyclobutylamine makes it an ideal fragment for probing protein binding sites. Its amine group serves as a hydrogen bond donor, while the methyl group provides hydrophobic interactions, enabling the design of inhibitors for targets such as kinases and G protein-coupled receptors .

Bioisosteric Replacements

Recent studies highlight its utility as a bioisostere for tert-butyl or aromatic groups, improving metabolic stability and solubility in drug candidates. For example, hydroxylated derivatives synthesized via P450 BM3 catalysis serve as precursors to chiral bicyclo[1.1.1]pentane (BCP) analogues, which are emerging as saturated alternatives to para-substituted aryl groups in pharmaceuticals .

Recent Advances and Research Findings

Regioselective Functionalization

The 2023 PMC study demonstrated that enzyme engineering and substrate modifications can shift regioselectivity in hydroxylation reactions. For instance, replacing the N-Boc protecting group with a tosyl (Ts) or isopropanesulfonyl (Ips) group altered the preferred oxidation site from the 1,3- to the 1,2-position, enabling access to previously inaccessible metabolites like (1S,2R)-21 . This flexibility supports the efficient diversification of cyclobutylamine scaffolds.

Scalability and Industrial Relevance

Large-scale reactions (up to 20 mmol) using engineered P450 BM3 variants achieved 85% conversion and 48% isolated yield, underscoring the method’s industrial potential . Optimization of oxygen delivery and reaction time further enhanced productivity, with a 3.5-fold increase in output under oxygen-rich conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume